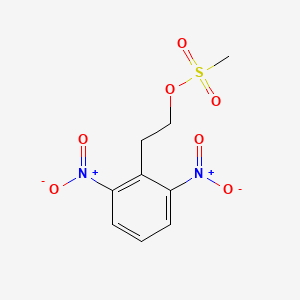

2-(2,6-Dinitrophenyl)ethyl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dinitrophenyl)ethyl methanesulfonate (DNPMES) is a compound that has been used in various scientific research applications, including biochemical and physiological studies. DNPMES is a nitrophenyl derivative of methanesulfonate, which is a type of sulfonate ester. DNPMES has been used in a range of scientific research applications due to its unique characteristics, such as its ability to bind to proteins, its high solubility in organic solvents, and its stability in aqueous solutions.

Scientific Research Applications

Plant Breeding and Genetics

2-(2,6-Dinitrophenyl)ethyl methanesulfonate: is utilized in plant breeding to induce mutations, which can lead to beneficial genetic variations. For instance, in wheat (Triticum aestivum L.), this compound has been used for in vitro mutagenesis to create diverse plant materials for breeding programs and gene function studies . The ability to generate large mutant populations rapidly is particularly valuable for accelerating breeding strategies and selecting desired mutants using molecular markers.

Abiotic Stress Tolerance Research

In the field of abiotic stress tolerance, 2-(2,6-Dinitrophenyl)ethyl methanesulfonate plays a crucial role in generating genetic resources for identifying genes responsible for stress responses . This chemical mutagenesis helps in characterizing gene functions and understanding the molecular basis of important agronomic traits, thereby aiding in the development of crops with improved stress tolerance.

Molecular Biology and Biochemistry

This compound is also significant in molecular biology and biochemistry research. It acts as an alkylating agent that introduces active alkyl groups, leading to base changes and nucleotide mutations. Such mutations are essential for studying gene expression, protein function, and enzymatic activities, which are fundamental aspects of cellular processes .

Environmental Science

In environmental science, 2-(2,6-Dinitrophenyl)ethyl methanesulfonate can be used to study the impact of chemical mutagens on ecosystems. Researchers can assess the mutagenic potential of various substances by comparing them to the known effects of this compound, thus contributing to environmental risk assessments .

Pharmacology

Pharmacological studies may employ 2-(2,6-Dinitrophenyl)ethyl methanesulfonate to understand the mutagenic effects of drugs and their metabolites. This knowledge is crucial for drug development, as it helps in predicting the long-term effects of pharmaceutical compounds on genetic material .

Material Science

In material science, this compound’s reactivity can be harnessed to modify surfaces or create new materials with desired properties. For example, it can be used to introduce functional groups onto polymers, which can then be further reacted to produce advanced materials with specific characteristics .

Agriculture

Agricultural research utilizes 2-(2,6-Dinitrophenyl)ethyl methanesulfonate for creating crop varieties with new traits. By inducing mutations, researchers can develop plants that are more resistant to diseases, pests, or harsh environmental conditions, contributing to sustainable agriculture practices .

Biochemical Research

Lastly, in biochemical research, this compound is instrumental in studying protein interactions and pathways. By causing specific mutations, scientists can observe changes in biochemical pathways, which is vital for understanding diseases and developing therapeutic strategies .

properties

IUPAC Name |

2-(2,6-dinitrophenyl)ethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O7S/c1-19(16,17)18-6-5-7-8(10(12)13)3-2-4-9(7)11(14)15/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKXVALZILZMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2592319.png)

![[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2592326.png)

![methyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2592333.png)